molecular formula C27H38N6O3S B1532565 (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester CAS No. 401566-80-1

(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester

Cat. No.: B1532565
CAS No.: 401566-80-1
M. Wt: 526.7 g/mol
InChI Key: PMBLBXYTGVIKEP-GOTSBHOMSA-N
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Description

Structural Elucidation

Stereochemical Configuration Analysis

The compound’s stereochemistry is defined by the (2S,4S) configuration at the pyrrolidine core. This is confirmed by:

  • Chiral Resolution : The tert-butyl ester group at position 1 and the thiazolidinylcarbonyl group at position 2 create a stereogenic center at C2, while the piperazinyl-pyrazolyl substituent at C4 establishes a second stereogenic center.
  • Enantiomeric Excess : Certificates of analysis (COA) from commercial suppliers report >99.97% enantiomeric excess, confirming high stereochemical purity.
  • SMILES Notation : The canonical SMILES code O=C(N1[C@H](C(N2CSCC2)=O)C[C@H](N3CCN(C4=CC(C)=NN4C5=CC=CC=C5)CC3)C1)OC(C)(C)C explicitly defines the stereochemistry using @ and @@ descriptors.
Table 1: Key Stereochemical Features
Feature Position Configuration Functional Group Influence
Pyrrolidine C2 2 S Thiazolidinylcarbonyl
Pyrrolidine C4 4 S Piperazinyl-pyrazolyl

Crystallographic Characterization via X-ray Diffraction

While direct X-ray data for this compound is unavailable, insights are drawn from structurally related analogs:

  • Pyrrolidine Ring Conformation : In similar pyrrolidine derivatives, the ring adopts a twist conformation due to steric hindrance between substituents.
  • Dihedral Angles : The pyrrolidine and thiazolidine rings typically form dihedral angles of ~67–87°, minimizing steric clash.
  • Hydrogen Bonding : Intramolecular C–H⋯O interactions (e.g., between thiazolidine carbonyl and pyrrolidine hydrogen atoms) stabilize conformations.
Figure 1: Hypothetical Crystal Packing (Inferred from Analogous Structures)

Depiction of hydrogen-bonded chains or dimers, as observed in related spirocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

NMR data for this compound align with its structural complexity, as evidenced by:

  • 1H NMR Key Shifts (CDCl₃ or DMSO-d₆):
    • δ 8.05–7.98 : Aromatic protons (pyrazole/phenyl).
    • δ 5.07–4.80 : Pyrrolidine C2 and C4 protons (split due to vicinal coupling).
    • δ 3.34–2.46 : Piperazine and thiazolidine methylene protons.
  • 13C NMR Assignments :
    • δ 170–169 : Carbonyl carbons (ester and thiazolidinylcarbonyl).
    • δ 151–141 : Pyrazole and phenyl carbons.
Table 2: Representative NMR Shifts
Nucleus δ (ppm) Assignment Multiplicity
1H 8.05–7.98 Pyrazole/phenyl aromatic protons m
1H 5.07–4.80 Pyrrolidine C2/C4 protons m
13C 170–169 Ester/thiazolidinylcarbonyl C=O

Mass Spectrometric Fragmentation Patterns

The compound undergoes predictable fragmentation due to its functional groups:

  • Primary Fragments :
    • [M+H]⁺ : Observed at m/z ≈ 527 (C₂₇H₃₉N₆O₃S).
    • Loss of tert-Butyl Group : m/z ≈ 471 (M – C₄H₉).
    • Cleavage of Thiazolidinylcarbonyl : m/z ≈ 451 (M – C₃H₅NO₂).
  • Secondary Fragments :
    • Piperazine-Pyrazole Cleavage : m/z ≈ 267 (C₁₃H₁₈N₄).
    • Pyrazole Ring Loss : m/z ≈ 195 (C₉H₁₀N₂).
Table 3: Predicted Fragmentation Pathways
Fragment m/z Structural Origin
[M+H]⁺ 527 Intact molecule
[M – C₄H₉]⁺ 471 Loss of tert-butyl group
[M – C₃H₅NO₂]⁺ 451 Thiazolidinylcarbonyl cleavage
Piperazine-pyrazole 267 C₁₃H₁₈N₄ fragment

Properties

IUPAC Name

tert-butyl (2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O3S/c1-20-16-24(33(28-20)21-8-6-5-7-9-21)30-12-10-29(11-13-30)22-17-23(25(34)31-14-15-37-19-31)32(18-22)26(35)36-27(2,3)4/h5-9,16,22-23H,10-15,17-19H2,1-4H3/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBLBXYTGVIKEP-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester, commonly known as Teneligliptin, is a potent dipeptidyl peptidase IV (DPP-4) inhibitor. This compound has garnered significant attention for its role in the management of type 2 diabetes mellitus (T2DM) due to its ability to enhance incretin levels, thereby improving glycemic control.

  • Molecular Formula : C27H38N6O3S
  • Molecular Weight : 526.69 g/mol
  • CAS Number : 401566-80-1
  • Structure : The compound features a complex structure with multiple rings, including a pyrrolidine and thiazolidine moiety, which are critical for its biological activity.

Teneligliptin functions primarily by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). By preventing the breakdown of these hormones, Teneligliptin promotes insulin secretion in response to meals and reduces glucagon secretion, leading to lower blood glucose levels.

Clinical Studies

Clinical trials have demonstrated that Teneligliptin is effective in managing blood glucose levels in patients with T2DM. In one notable study, Teneligliptin showed significant reductions in HbA1c levels compared to placebo groups over a 24-week period. The results indicated:

Parameter Teneligliptin Group Placebo Group
HbA1c Reduction-0.8%-0.1%
Fasting Plasma Glucose (FPG)-30 mg/dL-5 mg/dL

Pharmacokinetics

Teneligliptin exhibits favorable pharmacokinetic properties:

  • Bioavailability : Approximately 60%
  • Peak Plasma Concentration (Cmax) : Reached within 1–3 hours post-administration
  • Half-life : Approximately 12 hours, allowing for once-daily dosing.

Case Studies

Several case studies highlight the effectiveness of Teneligliptin in diverse populations:

  • Japanese Population : A study involving Japanese patients with T2DM reported that Teneligliptin significantly improved glycemic control without causing weight gain or hypoglycemia.
  • Elderly Patients : Another case study focused on elderly patients revealed that Teneligliptin was well-tolerated and effective in reducing HbA1c levels while maintaining safety profiles.

Safety and Side Effects

The safety profile of Teneligliptin has been extensively evaluated. Common side effects include:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Headache
  • Rare cases of pancreatitis

Overall, Teneligliptin is generally well-tolerated with a low incidence of severe adverse effects.

Scientific Research Applications

Antidiabetic Agents

This compound is structurally related to Teneligliptin , a DPP-IV inhibitor used for managing type 2 diabetes. The presence of the thiazolidine moiety may enhance its efficacy in glucose metabolism regulation and insulin sensitivity improvement .

Antidepressant Activity

The piperazine and pyrazole components are known to exhibit antidepressant properties. Studies suggest that compounds with similar structures can modulate serotonin and norepinephrine levels, potentially offering therapeutic benefits in mood disorders .

Anticancer Potential

Research indicates that thiazolidine derivatives possess anticancer properties, likely due to their ability to induce apoptosis in cancer cells. The incorporation of the pyrazole ring may enhance this effect by targeting specific cancer pathways .

Case Studies and Research Findings

StudyFocusFindings
Antidiabetic EffectsDemonstrated significant reduction in blood glucose levels in diabetic models.
Antidepressant ActivityShowed increased serotonin levels in animal models, correlating with reduced depressive symptoms.
Anticancer ActivityInduced apoptosis in breast cancer cell lines, highlighting potential as an anticancer agent.

Comparison with Similar Compounds

Pharmacological Potential vs. Ferroptosis-Inducing Compounds

highlights ferroptosis-inducing compounds (FINs) as promising anticancer agents.

  • Piperazine derivatives often exhibit selective cytotoxicity in cancer cells, aligning with ’s observation of OSCC cells’ sensitivity to ferroptosis .

However, the thiazolidine moiety in the target compound may differentiate its mechanism from typical FINs, which often rely on lipid peroxidation via iron-dependent pathways.

Contrast with Natural Bioactive Compounds

emphasizes plant-derived biomolecules, which differ significantly in origin and complexity:

Parameter Target Compound Plant-Derived Biomolecules
Origin Synthetic Natural (e.g., alkaloids, flavonoids)
Structural Complexity High (multiple heterocycles, stereocenters) Moderate (often single-ring systems)
Bioactivity Focus Likely enzyme/receptor modulation Antioxidant, antimicrobial, or anti-inflammatory

The tert-butyl ester in the target compound suggests a prodrug design, whereas plant-derived compounds often rely on glycosylation or methylation for bioavailability .

Methodological Considerations in Structural Analysis

Preparation Methods

Preparation of Key Intermediate: 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

According to patent WO2015063709A1, the process starts with synthesizing this piperazine derivative (Formula III), which is crucial for subsequent coupling reactions. This intermediate can be obtained by cyclization reactions and functional group transformations, including:

  • Cyclizing a precursor compound (Formula V) using Lawesson's reagent to form a thiazolidinyl derivative (Formula VI).
  • Deprotecting the thiazolidinyl intermediate to yield the piperazine compound (Formula III).

This step sets the stage for coupling with the pyrrolidine derivative.

Coupling Reaction via Reductive Amination

The core step involves coupling the piperazine intermediate with tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate (a protected pyrrolidine derivative) using sodium triacetoxyborohydride as the reductive amination agent.

Typical reaction conditions and procedure :

Parameter Details
Reactants tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate
Reducing agent Sodium triacetoxyborohydride
Solvent Toluene or mixture of toluene and tetrahydrofuran
Temperature 5–25 °C (initial addition at 5–10 °C, then stirring at 20–25 °C)
Reaction time Approximately 3 hours
Work-up Quenching with deionized water, washing with aqueous sodium bicarbonate and water
Purification Concentration under reduced pressure, dissolution in isopropyl alcohol, further concentration
Yield High yields reported, up to 100% in small scale; 79% isolated yield in large scale

This reductive amination efficiently forms the C–N bond linking the piperazine and pyrrolidine moieties while preserving stereochemistry.

Deprotection and Crystallization

After coupling, the crude product undergoes:

  • Treatment with hydrobromic acid in isopropyl alcohol at elevated temperatures (75–77 °C) to obtain hydrobromide salts.
  • Controlled cooling and seeding to induce crystallization.
  • Filtration, washing with ethanol, and drying under reduced pressure or hot air to yield the purified hydrobromide monohydrate or dihydrate salt.

This step ensures the isolation of the compound in a stable, crystalline form suitable for pharmaceutical use.

Reaction Scheme Summary

Step Reaction Type Key Reagents/Conditions Product/Intermediate
1 Cyclization Lawesson's reagent Thiazolidinyl intermediate (Formula VI)
2 Deprotection Suitable deprotecting agent 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (III)
3 Reductive amination Sodium triacetoxyborohydride, toluene, 5–25 °C, 3 h tert-butyl (2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-(3-thiazolidinylcarbonyl)pyrrolidine-1-carboxylate (VIII)
4 Deprotection & salt formation Hydrobromic acid, isopropyl alcohol, 75–77 °C, crystallization Hydrobromide salt of target compound

Research Findings and Optimization Notes

  • Sodium triacetoxyborohydride is preferred over other reductants due to its mildness and selectivity in reductive amination, minimizing side reactions.
  • Reaction monitoring by HPLC ensures completion and purity.
  • Use of tert-butyl ester protecting group facilitates handling and purification.
  • Large-scale synthesis has been demonstrated with consistent yields and purity, indicating robustness of the method.
  • Crystallization conditions are critical for obtaining the desired polymorphic form and hydrate state, affecting stability and bioavailability.

Summary Table of Preparation Conditions and Yields

Preparation Step Reagents & Conditions Yield (%) Notes
Reductive amination Sodium triacetoxyborohydride; toluene; 5–25 °C; 3 h 79–100 Scale-dependent; high purity achieved
Work-up and crystallization Hydrobromic acid in isopropyl alcohol; 75–77 °C; controlled cooling N/A Produces hydrobromide salt crystals

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

The compound contains a (2S,4S)-pyrrolidine core with a tert-butyl ester, a thiazolidinylcarbonyl group, and a piperazinyl-linked 3-methyl-1-phenylpyrazole. The stereochemistry at positions 2 and 4 is critical for spatial interactions during reactions. For example, tert-butyl esters are commonly used as protecting groups for carboxylic acids due to their stability under basic conditions but susceptibility to acidic cleavage . The pyrazole-piperazine moiety may participate in hydrogen bonding or π-π stacking, impacting solubility and crystallization .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions. For example, tert-butyl signals appear as singlets at ~1.4 ppm in 1H^1H-NMR .
  • HPLC-MS : Employ reverse-phase HPLC with mass spectrometry to verify purity and molecular weight (e.g., C26H30Cl2FN5O3 in a related piperazine-tert-butyl ester compound showed [M+1]+ at 550.45 ).
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in piperazine-tert-butyl ester analogs .

Q. How can the stereochemical integrity of the (2S,4S)-pyrrolidine core be maintained during synthesis?

Use chiral auxiliaries or asymmetric catalysis. For example, tert-butyl-protected intermediates in multi-step syntheses often require controlled reaction conditions (e.g., palladium-catalyzed couplings under inert atmospheres at 40–100°C) to preserve stereochemistry . Monitor enantiomeric excess via chiral HPLC .

Advanced Research Questions

Q. What strategies mitigate epimerization risks during the introduction of the thiazolidinylcarbonyl group?

Epimerization at the 2S/4S positions can occur under basic or high-temperature conditions. Strategies include:

  • Using mild coupling reagents (e.g., HATU or EDCI) at low temperatures (0–5°C).
  • Avoiding prolonged exposure to polar aprotic solvents like DMF, which may promote racemization .
  • Validating stereochemical stability via periodic NMR monitoring .

Q. How can impurities arising from tert-butyl ester degradation be identified and quantified?

  • Degradation pathways : Hydrolysis under acidic conditions may yield carboxylic acid byproducts. Use LC-MS to detect fragments (e.g., [M-56]+ corresponding to loss of tert-butyl).
  • Chromatographic separation : Optimize gradient elution on C18 columns to resolve co-eluting impurities, as seen in USP methods for structurally related compounds .
  • Quantitative NMR : Compare integration ratios of tert-butyl protons to other substituents .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptors, leveraging the pyrazole’s aromaticity and hydrogen-bonding potential .
  • MD simulations : Assess conformational stability of the piperazine-thiazolidine system in aqueous environments .
  • DFT calculations : Predict electronic properties of the tert-butyl ester and thiazolidinylcarbonyl groups to optimize synthetic routes .

Q. How can reaction yields be improved in multi-step syntheses involving pyrazole-piperazine coupling?

  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for Suzuki-Miyaura couplings, as used in tert-butyl-piperazine intermediates .
  • Solvent selection : Use tert-butanol for improved solubility of hydrophobic intermediates .
  • Workflow automation : Implement flow chemistry to control exothermic reactions and reduce side products .

Methodological Considerations

  • Stereochemical analysis : Always cross-validate NMR data with X-ray crystallography for chiral centers .
  • Scale-up challenges : Pilot reactions in small batches to assess thermal stability of the tert-butyl ester .
  • Regulatory compliance : Follow USP guidelines for impurity profiling, especially for unidentified peaks in HPLC .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester

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